Elevated Boiling Point Distinguishes 6-Amino-3-chloropicolinonitrile from 2-Chloro and Non-Halogenated Regioisomers
The predicted boiling point of 6-amino-3-chloropicolinonitrile is 360.9±37.0 °C at 760 mmHg, which is approximately 3 °C higher than its 2-chloro regioisomer (6-amino-2-chloronicotinonitrile, 357.9±42.0 °C) and 30 °C higher than the non-halogenated analog 6-aminopicolinonitrile (330.4±22.0 °C) . This difference, while modest relative to the 2-chloro isomer, is significant compared to the dechlorinated scaffold and suggests enhanced intermolecular interactions attributable to the specific 3-chloro substitution pattern .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 360.9±37.0 °C at 760 mmHg |
| Comparator Or Baseline | 6-amino-2-chloronicotinonitrile (357.9±42.0 °C at 760 mmHg) and 6-aminopicolinonitrile (330.4±22.0 °C at 760 mmHg) |
| Quantified Difference | Approximately +3 °C vs. 2-chloro regioisomer; approximately +30.5 °C vs. non-halogenated analog |
| Conditions | Predicted values at 760 mmHg based on ACD/Labs Percepta Platform or analogous computational methods. |
Why This Matters
A higher boiling point can indicate stronger intermolecular forces, which may correlate with altered solubility, crystallization behavior, and thermal stability during high-temperature reactions or distillative purification.
